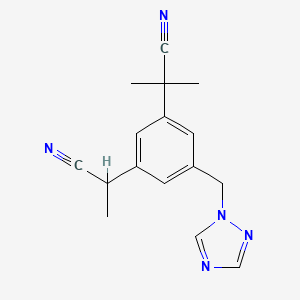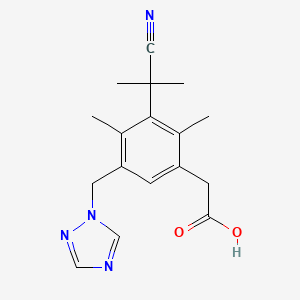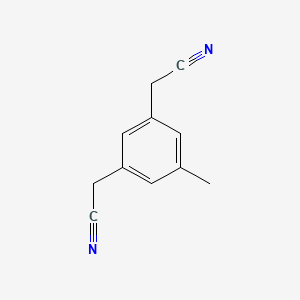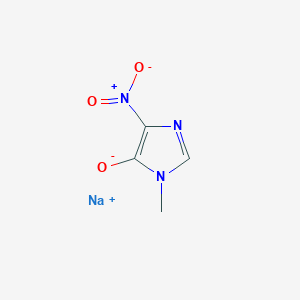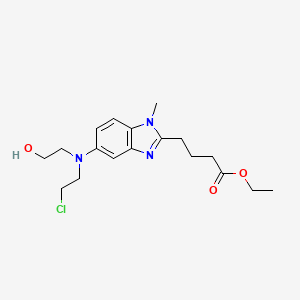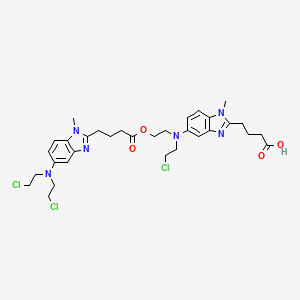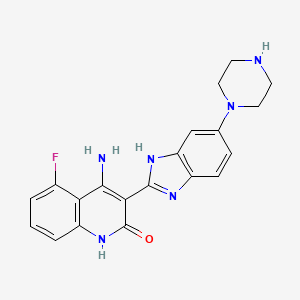
N-Desmethyl Dovitinib
Descripción general
Descripción
N-Desmethyl Dovitinib is a compound with the molecular formula C₂₀H₁₉FN₆O . It structurally resembles the bisbenzimidazole minor groove binding dye Hoechst 33258 .
Molecular Structure Analysis
N-Desmethyl Dovitinib contains a total of 51 bonds, including 32 non-H bonds, 16 multiple bonds, 1 rotatable bond, 4 double bonds, and 12 aromatic bonds. It also includes 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, and 1 ten-membered ring .Chemical Reactions Analysis
Dovitinib, the parent compound of N-Desmethyl Dovitinib, has been found to inhibit the catalytic decatenation activity of topoisomerase IIα and the DNA-independent ATPase activity of yeast topoisomerase II, suggesting that it interacts with the ATP binding site .Physical And Chemical Properties Analysis
N-Desmethyl Dovitinib has a molecular weight of 378.4 . It contains a total of 47 atoms, including 19 Hydrogen atoms, 20 Carbon atoms, 6 Nitrogen atoms, 1 Oxygen atom, and 1 Fluorine atom .Aplicaciones Científicas De Investigación
Cancer Treatment and Kinase Inhibition : Dovitinib is noted for its ability to inhibit multiple kinases, which is crucial in its application for cancer treatment. It targets topoisomerase I and II, enzymes vital for DNA processing, playing a role in the inhibition of cancer cell growth (Hasinoff et al., 2012).
Impact on Metastatic Melanoma : In studies on advanced melanoma, Dovitinib showed potential as an inhibitor of fibroblast growth factor (FGF) and vascular endothelial growth factor (VEGF) receptors. Its therapeutic role was further highlighted by its ability to induce stable disease in patients (Kevin B. Kim et al., 2011).
Hepatocellular Carcinoma Therapy : Research indicates that Dovitinib induces apoptosis in hepatocellular carcinoma cells. It mediates this effect via SHP-1–mediated inhibition of STAT3, showing promise as an alternative treatment for hepatocellular carcinoma (Tai et al., 2011).
Osteoblast Differentiation : In the context of osteoporosis or bone-related disorders, Dovitinib has shown to enhance BMP-2-induced osteoblast differentiation, suggesting its potential repositioning for treatment in these conditions (Yura Lee et al., 2016).
Pharmacokinetic and Pharmacodynamic Interactions : Studies on the interaction potential of Dovitinib with drug transporters and drug metabolising enzymes revealed its weak inhibition of CYP2C19, CYP3A4, P-gp, and OATPs, and strong inhibition of BCRP. These findings are significant for understanding its potential in drug-drug interactions (Weiss et al., 2014).
Prostate Cancer Bone Metastases : Dovitinib has shown therapeutic activity in a subset of patients with prostate cancer bone metastases, particularly due to blockade of FGFR-mediated stromal-epithelial interactions in the bone microenvironment (X. Wan et al., 2014).
Direcciones Futuras
The poor tolerability of Dovitinib indicates that dose adaptations are required in future studies . The combination of neoadjuvant Dovitinib with checkpoint inhibitors, such as atezolizumab, and implementation of therapeutic drug monitoring may improve overall response rates as well as tolerability .
Propiedades
IUPAC Name |
4-amino-5-fluoro-3-(6-piperazin-1-yl-1H-benzimidazol-2-yl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O/c21-12-2-1-3-14-16(12)18(22)17(20(28)26-14)19-24-13-5-4-11(10-15(13)25-19)27-8-6-23-7-9-27/h1-5,10,23H,6-9H2,(H,24,25)(H3,22,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUNJGIEUWMQHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747550 | |
| Record name | (3E)-4-Amino-5-fluoro-3-[5-(piperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-ylidene]quinolin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desmethyl Dovitinib | |
CAS RN |
668432-44-8 | |
| Record name | (3E)-4-Amino-5-fluoro-3-[5-(piperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-ylidene]quinolin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Desmethyldovitinib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVJ3QQH95R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




phosphoryl]acetic acid](/img/structure/B601002.png)
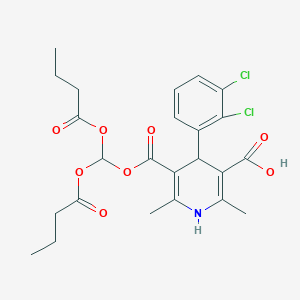
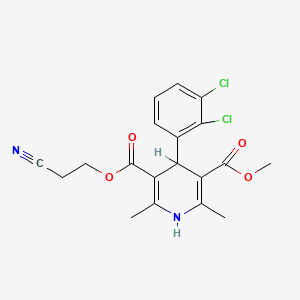
![1-benzhydryl-4-[(Z)-3-phenylprop-2-enyl]piperazine](/img/structure/B601008.png)
